Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid
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Overview
Description
Oleanonic acid is a naturally occurring pentacyclic triterpenoid compound found in various plants. It is closely related to oleanolic acid and is known for its diverse biological activities. Oleanonic acid is commonly found in the Oleaceae family, including olives (Olea europaea), and is often present alongside its isomer, ursolic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleanonic acid can be synthesized through various methods, including the oxidation of oleanolic acid. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to convert oleanolic acid to oleanonic acid .
Industrial Production Methods
Industrial production of oleanonic acid often involves the extraction from plant sources, such as olive leaves and fruit. Techniques like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid carbon dioxide extraction have been employed to enhance the extraction rates of oleanonic acid from plant materials .
Chemical Reactions Analysis
Types of Reactions
Oleanonic acid undergoes various chemical reactions, including:
Oxidation: Oleanonic acid can be further oxidized to form other triterpenoid compounds.
Reduction: Reduction reactions can convert oleanonic acid back to oleanolic acid.
Substitution: Substitution reactions can introduce different functional groups to the oleanonic acid molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various organic reagents depending on the desired functional group.
Major Products Formed
Oxidation: Formation of triterpenoid derivatives.
Reduction: Conversion back to oleanolic acid.
Substitution: Formation of functionalized oleanonic acid derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Investigated for its antioxidant, anti-inflammatory, anticancer, antidiabetic, antimicrobial, antiviral, hepatoprotective, renoprotective, cardioprotective, neuroprotective, antihypertensive, and lipid-lowering properties
Properties
IUPAC Name |
2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIMFCRXYXVFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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